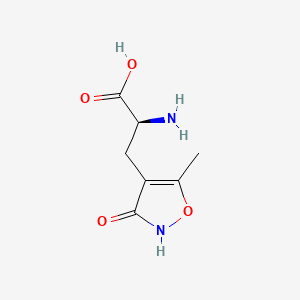

(S)-Ampa

描述

属性

IUPAC Name |

(2S)-2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4/c1-3-4(6(10)9-13-3)2-5(8)7(11)12/h5H,2,8H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDAMDVQRQNNHZ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NO1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)NO1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701003614 | |

| Record name | 3-(3-Hydroxy-5-methyl-1,2-oxazol-4-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701003614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83643-88-3 | |

| Record name | S-AMPA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83643-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AMPA, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083643883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-AMPA | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02057 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-(3-Hydroxy-5-methyl-1,2-oxazol-4-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701003614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMPA, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9280SC28GD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-AMPA mechanism of action in neurons

An In-depth Technical Guide on the Mechanism of Action of (S)-AMPA in Neurons

Executive Summary

This compound (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) is the biologically active S-enantiomer of AMPA and a potent, selective agonist for the AMPA-type ionotropic glutamate receptor (AMPAR).[1][2] AMPARs are fundamental to mediating the majority of fast excitatory synaptic transmission throughout the central nervous system (CNS).[3][4][5] The binding of this compound to these receptors induces a rapid influx of cations, leading to neuronal depolarization. This action is critical for basal neurotransmission and is a cornerstone of synaptic plasticity phenomena such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD), which are cellular correlates of learning and memory. This document provides a comprehensive overview of the molecular mechanisms of this compound, detailing its interaction with the AMPA receptor, the subsequent signaling cascades, and the experimental methodologies used for its study.

AMPA Receptor: Structure and Function

AMPARs are tetrameric protein complexes assembled from a combination of four core subunits: GluA1, GluA2, GluA3, and GluA4. These subunits combine to form a central ion channel. The majority of native AMPARs are heterotetramers, commonly composed of GluA1/GluA2 or GluA2/GluA3 combinations. The specific subunit composition of the receptor dictates its functional properties, including ion permeability, gating kinetics, and trafficking.

Each subunit features a modular architecture comprising:

-

Amino-Terminal Domain (ATD): Involved in receptor assembly and modulation.

-

Ligand-Binding Domain (LBD): Forms the binding pocket for agonists like glutamate and this compound.

-

Transmembrane Domain (TMD): Forms the ion pore and channel gate.

-

C-Terminal Domain (CTD): An intracellular region that interacts with numerous scaffolding and signaling proteins to regulate receptor trafficking and localization.

A critical determinant of AMPAR function is the GluA2 subunit . A post-transcriptional RNA editing event at the Q/R site within the TMD of GluA2 replaces a glutamine (Q) with an arginine (R). The presence of an edited GluA2(R) subunit renders the receptor impermeable to Ca2+ ions. Receptors lacking the GluA2 subunit are permeable to both Na+ and Ca2+, allowing them to directly influence intracellular calcium signaling.

Furthermore, AMPAR function is finely tuned by a host of auxiliary subunits , such as Transmembrane AMPAR Regulatory Proteins (TARPs), which modulate receptor trafficking, gating, and pharmacology.

This compound: Core Mechanism of Action

Ionotropic Mechanism: Binding and Channel Gating

The primary mechanism of this compound is ionotropic. As a structural analog of glutamate, it binds to the ligand-binding domain (LBD) located at the interface between two subunits. Agonist binding requires at least two of the four available sites to be occupied to trigger a conformational change that rapidly opens the integral ion channel.

This channel opening allows for a significant influx of cations, primarily Na+, down their electrochemical gradient. In GluA2-lacking receptors, Ca2+ also permeates the channel. This influx of positive charge causes a rapid depolarization of the postsynaptic membrane, generating an Excitatory Postsynaptic Potential (EPSP). If the depolarization reaches the threshold, it will trigger an action potential, propagating the nerve signal. The entire process of activation and deactivation is very rapid, accounting for the fast nature of AMPAR-mediated transmission.

A key characteristic of AMPARs is desensitization , a process where the channel closes despite the continued presence of the bound agonist. This intrinsic property limits the duration of the ionic current and prevents over-excitation.

Metabotropic and Downstream Signaling

Beyond its direct ion channel function, AMPAR activation can initiate downstream signaling cascades, some of which are independent of ion flux and are thus considered "metabotropic."

-

Synaptic Plasticity (LTP & LTD): AMPARs are central to synaptic plasticity.

-

Long-Term Potentiation (LTP): High-frequency stimulation leads to strong postsynaptic depolarization, which relieves the Mg2+ block of NMDA receptors (NMDARs). The subsequent Ca2+ influx through NMDARs activates signaling cascades involving Ca2+/calmodulin-dependent kinase II (CaMKII) and Protein Kinase A (PKA). These kinases phosphorylate AMPAR subunits (e.g., Ser845 on GluA1) and associated proteins, promoting the trafficking and insertion of additional AMPARs (particularly GluA1-containing ones) into the postsynaptic membrane. This increases the number of functional receptors at the synapse, strengthening its response to glutamate.

-

Long-Term Depression (LTD): Lower-frequency stimulation leads to a more modest, prolonged increase in Ca2+, which preferentially activates protein phosphatases. These enzymes dephosphorylate AMPARs and their interacting proteins, triggering the clathrin-dependent endocytosis and removal of AMPARs from the synapse, thus weakening it.

-

-

Other Signaling Pathways: AMPAR activation is linked to other crucial intracellular pathways, including the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and the activation of its TrkB receptor, as well as the mammalian Target of Rapamycin (mTOR) pathway, both of which are vital for cell growth, survival, and protein synthesis.

Quantitative Data

The following table summarizes key quantitative parameters related to the action of this compound.

| Parameter | Value | Context | Source(s) |

| EC50 | 3.5 µM | Effective concentration for 50% maximal response. | |

| EC50 (Neuronal Cell Death) | 3 µM | Concentration inducing 50% cell death after 24h exposure. | |

| Typical Experimental Concentration | 1 - 100 µM | Concentration range used to evoke depolarizing currents in vitro. | |

| Quantal Conductance (AMPA) | 0.22 - 0.42 nS | Estimated conductance of the postsynaptic membrane in response to a single vesicle of glutamate. | |

| Active Channels per Quantal Event | 25 - 50 | Estimated number of AMPA channels opened by a single quantal event. |

Experimental Protocols

Protocol: Whole-Cell Voltage Clamp Recording of this compound-Evoked Currents

This method directly measures the ion flow through AMPA receptors in response to this compound application in neurons.

Objective: To quantify the depolarizing current induced by this compound on a single neuron.

Methodology:

-

Preparation: Prepare acute brain slices (e.g., from rat hippocampus) and maintain them in artificial cerebrospinal fluid (aCSF).

-

Cell Identification: Identify a target neuron (e.g., a CA1 pyramidal neuron) under a microscope with differential interference contrast optics.

-

Patching: Using a glass micropipette filled with an internal solution, form a high-resistance gigaseal with the cell membrane. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

-

Voltage Clamp: Clamp the neuron's membrane potential at a holding potential of -60 mV using a patch-clamp amplifier.

-

Pharmacological Isolation: Continuously perfuse the slice with aCSF containing antagonists for other receptors to isolate AMPAR currents. This typically includes a GABAA receptor antagonist (e.g., 20 µM Gabazine or 50 µM Picrotoxin) and an NMDAR antagonist. Tetrodotoxin (TTX, 1 µM) can be added to block action potentials and record miniature EPSCs.

-

Agonist Application: Apply this compound (e.g., 10 µM) directly to the recording chamber via the perfusion system.

-

Data Acquisition: Record the resulting inward current, which represents the flow of positive ions into the cell through AMPA receptors.

-

Confirmation of Specificity: After washing out the this compound, repeat the application in the presence of a specific AMPA receptor antagonist (e.g., 20 µM NBQX). The absence of an inward current confirms that the initial response was mediated by AMPA receptors.

Protocol: Radioligand Binding Assay

This biochemical assay is used to study the binding affinity of ligands like this compound to their receptors in tissue homogenates.

Objective: To determine the binding characteristics (e.g., Kd, Bmax) of this compound to AMPA receptors.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in a suitable buffer and perform differential centrifugation to isolate a membrane fraction rich in synaptic proteins.

-

Binding Reaction: Incubate the prepared brain membranes with a radiolabeled form of the agonist, such as --INVALID-LINK---AMPA. Perform incubations across a range of radioligand concentrations.

-

Competition Assay: To determine the affinity of unlabeled this compound, perform parallel incubations with a fixed concentration of radioligand and increasing concentrations of unlabeled this compound.

-

Determination of Non-Specific Binding: In a separate set of tubes, add a high concentration of a non-radioactive agonist (e.g., unlabeled glutamate) to saturate all specific binding sites. The remaining radioactivity represents non-specific binding.

-

Separation: Rapidly separate the bound radioligand from the free (unbound) radioligand by vacuum filtration through glass fiber filters. The membranes and bound ligand are trapped on the filter.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to get specific binding. Analyze the data using Scatchard or non-linear regression analysis to calculate the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Visualizations

Caption: Ionotropic signaling pathway of this compound.

Caption: AMPA receptor trafficking during LTP.

Caption: Workflow for whole-cell voltage clamp experiment.

References

(S)-AMPA versus Glutamate: A Technical Guide to Potency at AMPA Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the relative potencies of the endogenous neurotransmitter, glutamate, and the synthetic agonist, (S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid ((S)-AMPA), at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs). This document details quantitative potency data, outlines key experimental methodologies for determining these values, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Potency Comparison: this compound vs. Glutamate

The potency of an agonist at a receptor is a critical parameter in neuroscience research and drug development. It is typically quantified by the half-maximal effective concentration (EC50) in functional assays and the inhibition constant (Ki) in binding assays. A lower EC50 or Ki value indicates higher potency. The following tables summarize the reported potencies for this compound and glutamate at various AMPA receptor subunit compositions.

Table 1: Potency (EC50) of this compound and Glutamate at Homomeric and Heteromeric AMPA Receptors Determined by Electrophysiology

| Agonist | Receptor Subunit | Expression System | EC50 (µM) | Reference(s) |

| This compound | GluA1 (flop) | Xenopus oocytes | 12 | [1] |

| Cultured Cortical Neurons | Rat | 17 | [2] | |

| Cultured Spinal Cord Neurons | Rat | 11 | [2] | |

| Generic | 3.5 | [3] | ||

| L-Glutamate | GluA1 | 3.4–22 | [4] | |

| GluA2 | HEK293 cells | 296 (with 100 µM CTZ) | ||

| GluA3 | 1-18 (neuronal) / 3-10 (recombinant) | |||

| GluA4 | ||||

| GluR1(Q)flip | Xenopus oocytes | 37.2 | ||

| GluR1(Q)flip + γ2 | Xenopus oocytes | 6.0 | ||

| GluR1(Q)flip + γ3 | Xenopus oocytes | 5.3 |

Note: CTZ (cyclothiazide) is a positive allosteric modulator that reduces desensitization.

Table 2: Inhibition Constants (Ki) of this compound and Glutamate Determined by Radioligand Binding Assays

| Ligand | Radioligand | Preparation | Ki (nM) | Reference(s) |

| This compound | --INVALID-LINK---AMPA | Rat brain synaptic membranes | > this compound | |

| L-Glutamate | --INVALID-LINK---AMPA | Rat brain synaptic membranes | > L-Glutamate |

Experimental Protocols

The determination of agonist potency at AMPA receptors relies on precise and well-controlled experimental procedures. The following sections provide detailed methodologies for the key experiments cited in this guide.

Whole-Cell Patch-Clamp Electrophysiology

This technique measures the ion flow through AMPA receptors in response to agonist application, allowing for the determination of functional potency (EC50).

Methodology:

-

Cell Preparation:

-

HEK293 cells or Xenopus oocytes are transiently or stably transfected with cDNAs encoding the desired AMPA receptor subunits (e.g., GluA1, GluA2).

-

Alternatively, primary neuronal cultures (e.g., cortical or hippocampal neurons) can be used to study native receptors.

-

Cells are plated on coverslips for recording.

-

-

Recording Solutions:

-

External (extracellular) solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH. For recordings isolating AMPAR currents, antagonists for other glutamate receptors (e.g., APV for NMDA receptors) and GABA receptors (e.g., picrotoxin) are often included.

-

Internal (pipette) solution (in mM): 135 CsF, 33 CsOH, 2 MgCl2, 1 CaCl2, 11 EGTA, 10 HEPES, pH adjusted to 7.4 with CsOH. Cesium is used to block potassium channels.

-

-

Recording Procedure:

-

A glass micropipette with a tip resistance of 3-7 MΩ is filled with the internal solution and positioned onto a single cell.

-

A high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane.

-

The cell membrane under the pipette is ruptured by gentle suction to achieve the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential of -60 to -70 mV to record inward currents mediated by AMPA receptors.

-

-

Agonist Application:

-

Agonists (this compound or glutamate) are prepared in the external solution at various concentrations.

-

A rapid solution exchange system, such as a piezoelectric-driven perfusion system, is used to apply the agonist-containing solution to the cell for a defined duration (e.g., 100-500 ms).

-

-

Data Acquisition and Analysis:

-

Current responses are recorded using a patch-clamp amplifier and digitized.

-

The peak amplitude of the current at each agonist concentration is measured.

-

A dose-response curve is generated by plotting the normalized peak current against the logarithm of the agonist concentration.

-

The EC50 value and Hill coefficient are determined by fitting the data with the Hill equation.

-

Radioligand Binding Assay

This method directly measures the binding of a radiolabeled ligand to the receptor, providing information on binding affinity (Ki).

Methodology:

-

Membrane Preparation:

-

Rat brains are dissected and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged to pellet the membranes containing the AMPA receptors.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

-

Binding Assay:

-

The assay is performed in a multi-well plate.

-

To each well, the following are added:

-

The prepared membrane suspension.

-

A fixed concentration of the radioligand (e.g., --INVALID-LINK---AMPA).

-

Varying concentrations of the unlabeled competing ligand (this compound or glutamate).

-

-

The plate is incubated to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

-

Quantification and Analysis:

-

The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and subtracted from the total binding to obtain specific binding.

-

Competition curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.

-

The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Fluorescence-Based Assays

Fluorescence-based techniques offer a high-throughput method to assess AMPA receptor function.

Methodology:

-

Cell Preparation:

-

HEK293 cells are co-transfected with the desired AMPA receptor subunits and a fluorescent indicator, such as a genetically encoded calcium indicator (e.g., GCaMP) or a voltage-sensitive dye.

-

-

Assay Procedure:

-

Cells are plated in a multi-well plate.

-

The cells are loaded with the fluorescent dye if it is not genetically encoded.

-

A baseline fluorescence reading is taken.

-

Varying concentrations of the agonist (this compound or glutamate) are added to the wells.

-

The change in fluorescence, which corresponds to ion influx and membrane depolarization, is measured over time using a fluorescence plate reader or a high-content imaging system.

-

-

Data Analysis:

-

The peak fluorescence change at each agonist concentration is determined.

-

A dose-response curve is constructed, and the EC50 value is calculated as described for the electrophysiology experiments.

-

Signaling Pathways and Experimental Workflows

AMPA Receptor Signaling Pathways

Activation of AMPA receptors by agonists like glutamate or this compound initiates several downstream signaling cascades.

Caption: AMPA Receptor Signaling Pathways.

The canonical pathway involves ion influx, leading to depolarization and activation of downstream effectors like CaMKII, which plays a crucial role in synaptic plasticity. A non-canonical, metabotropic pathway involves the activation of the Src-family kinase Lyn, leading to the activation of the MAPK pathway and changes in gene expression, such as that of Brain-Derived Neurotrophic Factor (BDNF).

AMPA Receptor Trafficking

The number of AMPA receptors at the synapse is tightly regulated through a dynamic process of trafficking, which is fundamental to long-term potentiation (LTP) and long-term depression (LTD).

Caption: AMPA Receptor Trafficking Pathways.

During LTP, AMPA receptors are inserted into the extrasynaptic membrane and then move laterally to the synapse. Conversely, during LTD, receptors are removed from the synapse via lateral diffusion and subsequent endocytosis.

Experimental Workflow: Electrophysiology

The following diagram illustrates the key steps in determining agonist potency using whole-cell patch-clamp electrophysiology.

Caption: Electrophysiology Workflow.

Experimental Workflow: Radioligand Binding

This diagram outlines the process for determining ligand binding affinity using a radioligand binding assay.

Caption: Radioligand Binding Workflow.

References

- 1. Different characteristics of AMPA receptor agonists acting at AMPA receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characteristics of AMPA receptor-mediated responses of cultured cortical and spinal cord neurones and their correlation to the expression of glutamate receptor subunits, GluR1-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | AMPA Receptors | Tocris Bioscience [tocris.com]

- 4. Glutamate Receptor Ion Channels: Structure, Regulation, and Function - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of (S)-AMPA

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, commonly known as (S)-AMPA, is a potent and selective agonist of the AMPA receptor, a key player in fast excitatory neurotransmission in the central nervous system. Its discovery and synthesis have been pivotal in advancing our understanding of glutamatergic signaling and its role in synaptic plasticity, learning, and memory. This technical guide provides a comprehensive overview of the discovery of this compound, detailed experimental protocols for its synthesis and chiral resolution, and an exploration of the signaling pathways it modulates. Quantitative data are presented in structured tables for clear comparison, and key experimental and signaling workflows are visualized using diagrams in the DOT language.

Discovery and Significance

The AMPA receptor, a subtype of ionotropic glutamate receptors, was initially named the "quisqualate receptor".[1] Its current name is derived from the synthetic agonist, AMPA, which was developed by Tage Honore and his colleagues at the Royal Danish School of Pharmacy in Copenhagen.[1] It was discovered that the (S)-enantiomer of AMPA is the biologically active form, acting as a potent and selective agonist for the AMPA receptor.[2] This discovery provided researchers with a crucial pharmacological tool to selectively activate AMPA receptors and dissect their physiological roles, distinguishing them from other glutamate receptors like the NMDA and kainate receptors. This compound's ability to induce rapid depolarization of neurons has made it instrumental in studying the mechanisms of excitatory synaptic transmission and plasticity.[3]

Synthesis of this compound

The synthesis of enantiomerically pure this compound can be achieved through several methods, including the resolution of a racemic mixture or through asymmetric synthesis. The choice of method often depends on factors such as scale, cost, and desired enantiomeric purity.

Synthesis of Racemic AMPA

A common route to racemic AMPA involves the construction of the isoxazole ring followed by the introduction of the amino acid side chain. A general synthetic scheme is outlined below.

Chiral Resolution of Racemic AMPA

Resolution of the racemic mixture is a widely used method to obtain the desired (S)-enantiomer.

Enzymatic kinetic resolution offers a highly selective method for separating enantiomers. One established method utilizes an aminoacylase to selectively hydrolyze the N-acetylated derivative of one enantiomer.

Experimental Protocol: Enzymatic Resolution of (±)-N-Acetyl-AMPA

-

N-Acetylation of Racemic AMPA: Racemic AMPA is first N-acetylated using acetic anhydride in a suitable buffer (e.g., aqueous sodium bicarbonate) to yield (±)-N-acetyl-AMPA.

-

Enzymatic Hydrolysis: The crude (±)-N-acetyl-AMPA is dissolved in an aqueous buffer (e.g., phosphate buffer, pH 7.5). Immobilized aminoacylase (from Aspergillus oryzae) is added to the solution. The mixture is incubated at a controlled temperature (e.g., 37°C) with gentle stirring.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as HPLC to determine the extent of hydrolysis. The reaction is stopped when approximately 50% of the starting material is consumed.

-

Separation: The enzyme is removed by filtration. The reaction mixture, now containing this compound and unreacted (R)-N-acetyl-AMPA, is acidified (e.g., with HCl to pH ~2).

-

Extraction: The (R)-N-acetyl-AMPA is extracted from the aqueous solution using an organic solvent (e.g., ethyl acetate).

-

Isolation of this compound: The aqueous layer containing the desired this compound is then neutralized and the product is isolated, often by crystallization or ion-exchange chromatography.

This classical method involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

Experimental Protocol: Diastereomeric Salt Resolution using (R)-(-)-1-Phenylethylamine

-

Salt Formation: Racemic AMPA is dissolved in a suitable solvent, such as methanol or ethanol. An equimolar amount of a chiral resolving agent, for example, (R)-(-)-1-phenylethylamine, is added to the solution. The mixture is heated to ensure complete dissolution.[1]

-

Crystallization: The solution is allowed to cool slowly to room temperature, and then optionally cooled further in an ice bath to induce crystallization. The diastereomeric salt of this compound with (R)-(-)-1-phenylethylamine preferentially crystallizes out of the solution due to its lower solubility.

-

Isolation of Diastereomeric Salt: The crystals are collected by filtration and washed with a small amount of cold solvent.

-

Liberation of this compound: The purified diastereomeric salt is dissolved in water, and the pH is adjusted with a strong acid (e.g., HCl) to protonate the amine of AMPA and deprotonate the resolving agent.

-

Removal of Resolving Agent: The chiral resolving agent is removed by extraction with an organic solvent.

-

Isolation of this compound: The aqueous solution containing this compound is then purified, for instance, by ion-exchange chromatography or crystallization, to yield the final product.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired enantiomer, thus avoiding the loss of 50% of the material inherent in resolution methods. This can be achieved using chiral auxiliaries, chiral catalysts, or chiral reagents.

Experimental Protocol: Asymmetric Synthesis using a Chiral Auxiliary

A common strategy involves the use of a chiral auxiliary, such as an Evans oxazolidinone, to direct the stereoselective alkylation of a glycine enolate equivalent.

-

Attachment of Chiral Auxiliary: The chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with bromoacetyl bromide to form the corresponding N-bromoacetyl derivative.

-

Formation of the Isoxazole Moiety: A suitable precursor for the 5-methylisoxazole-4-yl group is prepared separately.

-

Diastereoselective Alkylation: The N-bromoacetyl oxazolidinone is treated with a strong base (e.g., sodium hexamethyldisilazide) to form a sodium enolate. This enolate then reacts with a brominated derivative of the 3-hydroxy-5-methylisoxazole in a diastereoselective manner.

-

Cleavage of the Auxiliary: The chiral auxiliary is cleaved from the product, for example, by hydrolysis with lithium hydroxide, to yield the desired this compound. The chiral auxiliary can often be recovered and reused.

Quantitative Data

The following tables summarize key quantitative data for this compound and related compounds, providing a basis for comparison of different synthetic methods and biological activities.

Table 1: Comparison of Synthesis and Resolution Methods for this compound

| Method | Typical Yield | Typical Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |

| Enzymatic Kinetic Resolution | ~40-45% (theoretical max 50%) | >98% | High enantioselectivity, mild reaction conditions. | Limited to 50% yield, requires an additional enzymatic step. |

| Diastereomeric Salt Resolution | Variable (depends on crystallization efficiency) | >99% (after recrystallization) | Scalable, well-established technique. | Can be tedious, requires screening of resolving agents and solvents. |

| Asymmetric Synthesis | Variable (depends on the specific route) | >95% | Potentially higher yield than resolution, direct formation of the desired enantiomer. | May require more complex and expensive starting materials and reagents. |

Table 2: Pharmacological Properties of AMPA Enantiomers

| Compound | Receptor Target | Potency (EC50) | Binding Affinity (Ki) | Reference |

| This compound | AMPA Receptor | 3.5 µM | 0.6 µM (IC50 vs [3H]AMPA) | |

| (R)-AMPA | AMPA Receptor | - | 4.8 µM (IC50 vs [3H]AMPA) | |

| This compound | GluA1-flop (homomeric) | 12 µM | - | |

| This compound | GluA3 and GluA4 (homomeric) | ~8 µM (for (S)-ATPA, an analog) | - |

Signaling Pathways Modulated by this compound

This compound, by activating AMPA receptors, triggers a cascade of intracellular events that are fundamental to synaptic function and plasticity.

AMPA Receptor-Mediated Synaptic Transmission

The binding of this compound (or the endogenous ligand glutamate) to the AMPA receptor leads to a conformational change that opens its ion channel, allowing the influx of sodium ions (Na+) and, in the absence of the GluA2 subunit, calcium ions (Ca2+). This influx of positive ions causes a rapid depolarization of the postsynaptic membrane, known as an excitatory postsynaptic potential (EPSP).

Role in Long-Term Potentiation (LTP) and Long-Term Depression (LTD)

AMPA receptors are central to the expression of both LTP and LTD, two major forms of synaptic plasticity that are thought to underlie learning and memory.

-

LTP: During high-frequency synaptic activity, strong depolarization of the postsynaptic membrane removes the magnesium block from NMDA receptors, allowing Ca2+ influx. This rise in intracellular Ca2+ activates several protein kinases, including CaMKII and PKC. These kinases phosphorylate AMPA receptor subunits and other scaffolding proteins, leading to the insertion of additional AMPA receptors into the postsynaptic membrane. This increases the synapse's sensitivity to glutamate, thereby strengthening the synapse.

-

LTD: Lower levels of Ca2+ influx through NMDA receptors, typically induced by low-frequency stimulation, preferentially activate protein phosphatases such as calcineurin and PP1. These phosphatases dephosphorylate AMPA receptors, leading to their removal from the synaptic membrane via clathrin-mediated endocytosis. This reduces the number of synaptic AMPA receptors and weakens the synapse.

Downstream Signaling Cascades

Beyond its direct ionotropic function, AMPA receptor activation can also initiate intracellular signaling cascades that can influence gene expression and long-term cellular changes. For instance, AMPA receptors can interact with and activate the Src-family tyrosine kinase Lyn, which in turn can activate the mitogen-activated protein kinase (MAPK) pathway. This can lead to changes in the expression of genes such as brain-derived neurotrophic factor (BDNF), which plays a crucial role in synaptic plasticity and neuronal survival.

Conclusion

The discovery and synthesis of this compound have been instrumental in the field of neuroscience, providing a selective tool to probe the function of AMPA receptors. The synthetic routes to enantiomerically pure this compound, through either chiral resolution or asymmetric synthesis, offer versatile options for its preparation. Understanding the detailed signaling pathways modulated by this compound continues to be a critical area of research, with implications for the development of novel therapeutics for a range of neurological and psychiatric disorders. This technical guide provides a foundational resource for researchers and professionals in the field, summarizing key methodologies and biological insights related to this important molecule.

References

The Cornerstone of Excitatory Neurotransmission: A Technical Guide to (S)-AMPA's Role

For Immediate Release

A Deep Dive into the Pharmacology and Functional Significance of (S)-AMPA in Synaptic Plasticity and Neuronal Signaling

This technical guide provides a comprehensive overview of the pivotal role of (S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, commonly known as this compound, in mediating fast excitatory neurotransmission in the central nervous system (CNS). Addressed to researchers, scientists, and professionals in drug development, this document synthesizes key data on its mechanism of action, receptor binding kinetics, and its integral function in the molecular processes that underlie learning and memory.

Core Principles of this compound and AMPA Receptors

This compound is the biologically active enantiomer of the synthetic glutamate analog, AMPA. It serves as a potent and selective agonist for the AMPA receptor (AMPAR), a subtype of ionotropic glutamate receptors that are fundamental to rapid synaptic communication throughout the brain.[1][2] AMPARs are tetrameric ion channels composed of various combinations of four subunits: GluA1, GluA2, GluA3, and GluA4.[2] The specific subunit composition of the receptor dictates its physiological properties, including ion permeability and trafficking to and from the synapse.

Upon binding of an agonist like this compound or the endogenous neurotransmitter glutamate, the AMPAR undergoes a conformational change, opening its ion channel. This allows for a rapid influx of sodium ions (Na+) into the postsynaptic neuron, leading to membrane depolarization and the generation of an excitatory postsynaptic potential (EPSP). This swift electrical signaling is the foundation of most excitatory communication between neurons.

Quantitative Analysis of this compound Receptor Interactions

The interaction of this compound with its receptor has been quantified through various experimental paradigms, primarily radioligand binding assays and electrophysiological recordings. The following tables summarize key quantitative data, offering a comparative perspective with other relevant ligands.

| Ligand | Receptor/Preparation | Parameter | Value | Reference(s) |

| This compound | AMPA Receptor | EC50 | 3.5 µM | |

| This compound | Cultured Murine Cortical Neurons | EC50 (for cell death) | 3 µM | |

| [3H]AMPA (DL) | Rat Cortex Membranes (High Affinity Site) | Kd | 5.49 nM | [3] |

| [3H]AMPA (DL) | Rat Cortex Membranes (Low Affinity Site) | Kd | 52 nM | [3] |

| L-Glutamate | Rat Brain Membranes | IC50 (vs. (S)-[3H]AMPA) | ~2 µM | |

| Quisqualate | Rat Cortex Membranes | IC50 (vs. [3H]AMPA) | 9.7 nM | |

| Kainate | Rat Brain Membranes | IC50 (vs. (S)-[3H]AMPA) | ~20 µM |

Table 1: Binding Affinities and Potencies of this compound and Other Ligands. This table provides a summary of the equilibrium dissociation constants (Kd), 50% effective concentrations (EC50), and 50% inhibitory concentrations (IC50) for this compound and other key ligands at the AMPA receptor.

| Agonist | Preparation | Deactivation Time Constant (τ) | Desensitization Time Constant (τ) | Reference(s) |

| Glutamate | Cultured Hippocampal Neurons | ~1 ms | ~5 ms | |

| AMPA | Cultured Hippocampal Neurons | Slower than Glutamate | Slower than Glutamate | |

| Kainate | Cultured Hippocampal Neurons | Much slower than Glutamate | Minimal |

Table 2: Kinetic Properties of AMPA Receptor Activation by Various Agonists. This table compares the deactivation and desensitization kinetics of AMPA receptors when activated by different agonists.

Signaling Pathways in this compound-Mediated Synaptic Plasticity

The activation of AMPA receptors by this compound is a critical trigger for synaptic plasticity, the cellular mechanism that underlies learning and memory. The two primary forms of synaptic plasticity are Long-Term Potentiation (LTP), a strengthening of synaptic connections, and Long-Term Depression (LTD), a weakening of these connections. Both processes heavily rely on the trafficking of AMPA receptors to and from the postsynaptic density.

Long-Term Potentiation (LTP) Signaling Cascade

LTP induction is initiated by a strong depolarization of the postsynaptic neuron, which removes the magnesium block from NMDA receptors, allowing for calcium influx. This rise in intracellular calcium activates several key signaling pathways that culminate in the insertion of more AMPA receptors into the synaptic membrane.

References

(S)-AMPA as a Neurotoxin in the Developing Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neurotoxic effects of (S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid ((S)-AMPA) on the developing brain. This compound is a potent agonist for the AMPA receptor, a key player in fast excitatory synaptic transmission in the central nervous system. While essential for normal brain function, excessive activation of AMPA receptors, particularly during critical periods of development, can trigger a cascade of events leading to neuronal injury and death, a phenomenon known as excitotoxicity. This guide synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to serve as a comprehensive resource for professionals in neuroscience and drug development.

Introduction to this compound Neurotoxicity

Excitotoxicity is a major contributor to neuronal damage in various neurological conditions, including hypoxic-ischemic encephalopathy in newborns.[1][2] The developing brain is particularly vulnerable to excitotoxic insults due to the dynamic expression and subunit composition of glutamate receptors. This compound-induced neurotoxicity is primarily mediated by the overstimulation of AMPA receptors, leading to excessive intracellular calcium influx and the activation of downstream neurotoxic pathways.[3][4][5]

A critical factor in the vulnerability of the developing brain is the subunit composition of AMPA receptors. AMPA receptors are tetrameric complexes composed of different combinations of four subunits: GluA1, GluA2, GluA3, and GluA4. The presence of the GluA2 subunit renders the receptor impermeable to calcium ions. However, during early development, many neurons express AMPA receptors lacking the GluA2 subunit, making them highly permeable to calcium. This developmental switch in AMPA receptor subunit composition has significant implications for both synaptic plasticity and susceptibility to neurotoxicity.

Mechanisms of this compound-Induced Neurotoxicity

The neurotoxic effects of this compound are multifaceted, involving both rapid and delayed mechanisms of cell death. The primary trigger is the excessive influx of ions, particularly Ca2+, through AMPA receptors.

Signaling Pathway of this compound Induced Excitotoxicity

Caption: Signaling cascade initiated by this compound binding to GluA2-lacking AMPA receptors.

The excessive intracellular calcium disrupts cellular homeostasis, leading to mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the activation of proteases like calpains and caspases, ultimately culminating in apoptotic or necrotic cell death.

Quantitative Data on this compound Neurotoxicity

The following tables summarize quantitative data from key studies, illustrating the dose-dependent and context-specific neurotoxic effects of this compound.

Table 1: this compound-Induced Neuronal Death in Cultured Cortical Neurons

| This compound Concentration (µM) | Exposure Duration (h) | Neuronal Death (%) | Antagonist | Antagonist Effect | Reference |

| 0.01 - 1000 | 24 | Concentration-dependent (EC50 = 3 ± 0.5 µM) | - | - | |

| 300 | 24 | 57% (TUNEL-positive) | LY293558 (10 µM) | Reduced to 20% | |

| 300 | 24 | 57% (TUNEL-positive) | CNQX (50 µM) | Reduced to 18% | |

| 300 | 24 | - | MK-801 (10 µM) | No effect |

Table 2: AMPA-Induced Excitotoxicity in Cultured Neocortical Neurons at Different Developmental Stages

| Days in Vitro (DIV) | AMPA Concentration (µM) | Cyclothiazide (µM) | Cell Death (%) | Reference |

| 5 | 500 | - | Increased excitotoxicity | |

| 8 | 500 | - | Increased excitotoxicity | |

| 12 | 500 | - | ~41% (59% viable) | |

| 2 | 25 | 50 | No significant increase | |

| 12 | 25 | 50 | 77% |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline common experimental protocols used to study this compound neurotoxicity.

In Vitro Model: Cultured Neocortical Neurons

Experimental Workflow for In Vitro this compound Neurotoxicity Assay

Caption: Workflow for assessing this compound neurotoxicity in primary neuronal cultures.

-

Cell Culture: Neocortical neurons are typically isolated from embryonic day 15-18 rats or mice. The tissue is enzymatically and mechanically dissociated, and the cells are plated on poly-D-lysine-coated culture plates. Neurons are maintained in a serum-free neurobasal medium supplemented with B27 and L-glutamine.

-

Treatment: After a specified number of days in vitro (DIV), the culture medium is replaced with a solution containing this compound at various concentrations. For antagonist studies, the antagonist is typically pre-incubated for a short period before the addition of this compound.

-

Viability Assay: Cell viability is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. Other methods include lactate dehydrogenase (LDH) release assays, which measure membrane integrity, or staining with fluorescent dyes that differentiate between live and dead cells (e.g., Calcein-AM and Ethidium Homodimer-1). Apoptosis can be specifically detected using TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or by measuring caspase activation.

Ex Vivo Model: Brain Slice Preparations

-

Slice Preparation: Young rats (e.g., 8-9 days old) are decapitated, and the brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Cerebellar or hippocampal slices of a defined thickness (e.g., 300-400 µm) are prepared using a vibratome.

-

Incubation and Treatment: Slices are allowed to recover in oxygenated aCSF before being transferred to a solution containing this compound for a defined period (e.g., 30 minutes to 2 hours).

-

Histological Analysis: Following treatment and a post-incubation period, slices are fixed, processed for histology, and stained (e.g., with hematoxylin and eosin or specific neuronal markers) to assess the extent and pattern of neuronal degeneration.

Conclusion and Future Directions

The evidence strongly indicates that this compound is a potent neurotoxin in the developing brain, primarily through the activation of calcium-permeable AMPA receptors. The vulnerability of immature neurons is closely linked to the developmental expression of the GluA2 subunit. Understanding the precise molecular pathways and the temporal window of vulnerability is critical for the development of targeted therapeutic strategies to mitigate brain injury in neonates. Future research should focus on the development of selective modulators of AMPA receptor function that can prevent excitotoxicity without interfering with the essential roles of these receptors in normal synaptic transmission and development. The use of more complex models, such as organoids and in vivo imaging, will further elucidate the intricate mechanisms of this compound neurotoxicity in the context of the developing brain's architecture and connectivity.

References

- 1. Calcium-permeable AMPA receptors in neonatal hypoxic-ischemic encephalopathy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AMPA and Metabotropic Excitoxicity Explain Subplate Neuron Vulnerability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of AMPA Neurotoxicity in Rat Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders [frontiersin.org]

An In-depth Technical Guide on (S)-AMPA-Induced Apoptosis in Cortical Neurons

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(S)-α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, or (S)-AMPA, is a potent and selective agonist for the AMPA-type ionotropic glutamate receptor. Its overstimulation of these receptors in the central nervous system leads to a form of excitotoxicity that can culminate in neuronal apoptosis, or programmed cell death. This process is of significant interest in the study of neurodegenerative diseases and acute brain injuries where excitotoxic mechanisms are implicated. This technical guide provides a detailed overview of the molecular mechanisms, key signaling pathways, quantitative data, and experimental protocols relevant to the study of this compound-induced apoptosis in cortical neurons.

The Molecular Mechanism of this compound-Induced Apoptosis

Long-term exposure of cortical neurons to this compound initiates a cascade of events beginning with the over-activation of AMPA receptors (AMPARs) and culminating in apoptotic cell death[1][2]. The process is characterized by distinct morphological and biochemical changes, including neurite blebbing, chromatin condensation, and DNA fragmentation[1]. The signaling pathway is a multi-step process involving ion dysregulation, mitochondrial stress, and the activation of specific enzymatic cascades.

AMPA Receptor Activation and Calcium Influx

This compound binding to its receptor, a ligand-gated ion channel, causes the channel to open. While AMPARs are primarily responsible for fast excitatory neurotransmission via sodium (Na+) influx, a crucial subset of these receptors, those lacking the GluA2 subunit, are also permeable to calcium ions (Ca2+)[3][4]. Sustained activation by this compound leads to excessive Ca2+ influx, disrupting intracellular calcium homeostasis, a key initiating event in excitotoxicity. This elevation in intracellular Ca2+ is a primary trigger for downstream apoptotic signaling.

Mitochondrial Dysfunction and the Intrinsic Apoptotic Pathway

The overload of cytosolic Ca2+ is sequestered by mitochondria, which leads to mitochondrial dysfunction. This is characterized by:

-

Loss of Mitochondrial Membrane Potential (ΔΨm): Excessive Ca2+ uptake disrupts the electrochemical gradient across the inner mitochondrial membrane.

-

Release of Pro-apoptotic Factors: The compromised mitochondrial outer membrane releases key apoptotic signaling molecules into the cytosol, most notably cytochrome c.

The release of cytochrome c is a critical control point, tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.

-

Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL): These proteins work to prevent mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c. Overexpression of human Bcl-2 has been shown to significantly attenuate this compound-induced apoptosis in cortical neurons.

-

Pro-apoptotic proteins (e.g., Bax, Bak): These proteins promote the release of cytochrome c. The balance between these opposing factions dictates the cell's fate.

Caspase Cascade Activation

Once in the cytosol, cytochrome c associates with Apoptotic protease-activating factor 1 (Apaf-1) to form the "apoptosome". This complex recruits and activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3. Activated caspase-3 is the executioner of apoptosis, responsible for cleaving a host of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the dismantling of the cell. Studies have shown that caspase inhibitors can prevent the degradation of AMPA receptor subunits, suggesting a feedback mechanism during apoptosis.

Role of Stress-Activated Protein Kinases (JNK and p38 MAPK)

The cellular stress induced by excitotoxicity also activates mitogen-activated protein kinase (MAPK) signaling pathways, particularly the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways. These pathways are predominantly pro-apoptotic and can be activated by factors like oxidative stress. They can further promote apoptosis by modulating the activity of Bcl-2 family proteins and other downstream targets, thereby integrating stress signals into the core apoptotic machinery.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on this compound-induced apoptosis in cortical neurons.

Table 1: this compound Dose-Response and Apoptotic Induction in Murine Cortical Neurons

| Parameter | Value | Conditions | Source |

| EC₅₀ for Cell Death | 3 ± 0.5 µM | 24-hour exposure, serum-free culture | |

| Concentration for ~50% DNA Fragmentation | 100 - 300 µM | 24-hour exposure, detected by TUNEL | |

| Apoptotic Nuclei at 3 µM this compound | ~60% of control | 48-hour exposure, wild-type cultures | |

| Apoptotic Nuclei at 300 µM this compound | ~57% TUNEL-positive | 24-hour exposure |

Table 2: Pharmacological Inhibition of this compound-Induced Apoptosis

| Compound | Concentration | Effect | Source |

| LY293558 (AMPA Antagonist) | 10 µM | Increased this compound EC₅₀ to 73 ± 5 µM; Reduced TUNEL-positive cells from 57% to 20% | |

| CNQX (non-NMDA Antagonist) | 50 µM | Increased this compound EC₅₀ to 265 ± 8 µM; Reduced TUNEL-positive cells from 57% to 18% | |

| MK-801 (NMDA Antagonist) | 10 µM | No effect on this compound-induced cell death | |

| Cycloheximide (Protein Synthesis Inhibitor) | 0.5 µg/ml | Inhibited this compound-induced DNA fragmentation and cell death | |

| Human Bcl-2 Overexpression | N/A | Reduced apoptotic nuclei from ~60% to ~30% in response to 3 µM this compound |

Visualizations: Signaling Pathways and Workflows

Diagram: this compound Apoptotic Signaling Pathway

Caption: Core signaling cascade of this compound-induced neuronal apoptosis.

Diagram: Experimental Workflow

Caption: Workflow for studying this compound-induced apoptosis in vitro.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize this compound-induced apoptosis. Researchers should optimize these based on their specific cell systems and equipment.

Primary Murine Cortical Neuron Culture

-

Tissue Dissection: Dissect cerebral cortices from embryonic day 15-17 mouse embryos in ice-cold Hank's Balanced Salt Solution (HBSS).

-

Dissociation: Mince the tissue and enzymatically digest with trypsin-EDTA for 15 minutes at 37°C. Triturate gently with a fire-polished Pasteur pipette in DMEM supplemented with 10% Fetal Bovine Serum (FBS) to obtain a single-cell suspension.

-

Plating: Plate the dissociated cells onto poly-L-lysine-coated culture plates or coverslips at a density of 1-2 x 10⁵ cells/cm².

-

Culture Maintenance: After 4-6 hours, replace the plating medium with a serum-free neuronal maintenance medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX). Maintain cultures at 37°C in a 5% CO₂ humidified incubator. Experiments are typically performed on mature cultures (e.g., 6-12 days in vitro).

This compound Treatment and Pharmacological Intervention

-

Preparation: Prepare stock solutions of this compound and any antagonists (e.g., CNQX, LY293558) in an appropriate solvent (e.g., water or DMSO) and dilute to final concentrations in the pre-warmed culture medium.

-

Treatment: For antagonist studies, pre-incubate the neuron cultures with the antagonist for 30-60 minutes before adding this compound.

-

Incubation: Gently replace the existing medium with the treatment medium. For apoptosis studies, incubate the cells for an extended period, typically 24 to 48 hours.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Fixation: After treatment, wash cells with Phosphate-Buffered Saline (PBS) and fix with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

-

Permeabilization: Wash again with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 15 minutes.

-

Labeling: Use a commercial TUNEL kit. Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs) for 1 hour at 37°C in the dark.

-

Counterstaining: Wash the cells and counterstain nuclei with a DNA dye like DAPI (4',6-diamidino-2-phenylindole).

-

Imaging: Mount the coverslips and visualize using a fluorescence microscope. TUNEL-positive nuclei (indicating apoptosis) will fluoresce (e.g., green), while all nuclei will be stained by DAPI (blue). Quantify the percentage of TUNEL-positive cells.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Reagent Addition: Following the this compound treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the solution on a microplate reader at a wavelength of ~570 nm. Cell viability is expressed as a percentage relative to untreated control cells.

Western Blot Analysis for Apoptotic Proteins

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies against target proteins (e.g., cleaved caspase-3, Bcl-2, Bax, AMPA receptor subunits).

-

Detection: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The excitotoxic insult initiated by this compound in cortical neurons triggers a well-defined apoptotic cascade heavily dependent on Ca2+ influx, mitochondrial integrity, and the subsequent activation of caspases. The process is finely regulated by the Bcl-2 family of proteins and can be modulated by specific AMPA receptor antagonists. The experimental protocols and quantitative data presented here provide a robust framework for investigating this phenomenon.

Future research should focus on elucidating the precise role of different AMPA receptor subunit compositions in mediating Ca2+ permeability and apoptotic vulnerability. Furthermore, exploring the crosstalk between the apoptotic machinery and other signaling pathways, such as those involved in inflammation and oxidative stress, will be crucial for developing targeted neuroprotective therapies for conditions where excitotoxicity is a key pathological feature.

References

- 1. Apoptosis induced via AMPA-selective glutamate receptors in cultured murine cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 3. frontiersin.org [frontiersin.org]

- 4. Frontiers | Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders [frontiersin.org]

Chemical and physical properties of (S)-AMPA

This technical guide provides an in-depth overview of the chemical and physical properties, signaling pathways, and key experimental protocols related to (S)-AMPA ((S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid). This document is intended for researchers, scientists, and professionals involved in drug development and neuroscience research.

Core Chemical and Physical Properties

This compound is the active S-enantiomer of AMPA and a potent, selective agonist for the AMPA receptor, a class of ionotropic glutamate receptors in the central nervous system.[1] Its precise chemical and physical characteristics are crucial for its application in experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid | [2][3] |

| Synonyms | (S)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, L-AMPA | [4][5] |

| CAS Number | 83643-88-3 | |

| Molecular Formula | C₇H₁₀N₂O₄ | |

| Molecular Weight | 186.17 g/mol | |

| Physical Form | Solid, powder | |

| Purity | Typically >98% or ≥99% (HPLC) | |

| Solubility | Soluble in water (up to 100mM) | |

| Water: 9.31 mg/mL (50 mM) | ||

| EC₅₀ | 3.5 µM | |

| Storage | Store at room temperature under desiccating conditions. | |

| Solutions can be stored at -20°C for up to one month. |

Signaling Pathways of this compound

As a specific agonist, this compound mimics the action of the endogenous neurotransmitter glutamate at AMPA receptors (AMPARs). The binding of this compound to the ligand-binding domain of the AMPAR induces a conformational change in the receptor, leading to the opening of its associated ion channel. This allows for the rapid influx of cations, primarily Na⁺, which causes depolarization of the postsynaptic membrane. Depending on the subunit composition of the AMPAR, particularly the absence of the edited GluA2 subunit, the channel can also be permeable to Ca²⁺.

This initial depolarization and potential calcium influx trigger a cascade of downstream signaling events that are fundamental to synaptic plasticity, namely Long-Term Potentiation (LTP) and Long-Term Depression (LTD).

-

Long-Term Potentiation (LTP): High-frequency stimulation and subsequent AMPAR activation lead to significant postsynaptic depolarization. This depolarization relieves the Mg²⁺ block of nearby NMDA receptors, allowing for a substantial influx of Ca²⁺. This calcium surge activates several kinases, most notably Calcium/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII phosphorylates AMPAR subunits, which can increase their channel conductance and promotes the trafficking and insertion of additional AMPARs into the postsynaptic membrane from intracellular stores. This increase in the number of synaptic AMPARs strengthens the synapse.

-

Long-Term Depression (LTD): Lower levels of Ca²⁺ influx, typically resulting from lower frequency stimulation, can trigger LTD. This process involves the activation of protein phosphatases, such as calcineurin. These phosphatases dephosphorylate AMPARs, which marks them for removal from the synaptic membrane via clathrin-mediated endocytosis. This reduction in synaptic AMPARs weakens the synapse.

Experimental Protocols

Whole-Cell Voltage-Clamp Electrophysiology

This protocol details a method for recording this compound-evoked currents from pyramidal neurons in acute brain slices, a common technique to assess the functional properties of AMPA receptors.

1. Slice Preparation:

- Anesthetize and decapitate a young rat (e.g., P15-P25 Wistar).

- Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 10 glucose, 1 sodium pyruvate, 4 CaCl₂, and 4 MgCl₂.

- Cut 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.

- Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature until recording.

2. Recording Setup:

- Transfer a single slice to a recording chamber on an upright microscope, continuously perfused with oxygenated aCSF at a rate of 2-3 mL/min.

- The recording aCSF should contain a GABA-A receptor antagonist (e.g., 20 µM Gabazine or 100 µM Picrotoxin) and an NMDA receptor antagonist (e.g., 100 µM D-APV) to isolate AMPAR-mediated currents.

- Pull recording pipettes from borosilicate glass to a resistance of 3-5 MΩ.

- Fill pipettes with an internal solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 Na₂-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with CsOH.

3. Data Acquisition:

- Establish a whole-cell patch-clamp configuration on a visually identified CA1 pyramidal neuron.

- Hold the neuron at a membrane potential of -60 mV or -70 mV.

- Bath-apply this compound at a known concentration (e.g., 10 µM) to evoke an inward current.

- To confirm the current is mediated by AMPA receptors, repeat the application in the presence of a specific AMPA receptor antagonist, such as NBQX (20 µM), which should block the this compound-induced current.

- Record and analyze the amplitude, kinetics, and other properties of the evoked currents using appropriate software.

Radioligand Binding Assay for AMPA Receptors

This protocol provides a method to study the binding of ligands to AMPA receptors in brain tissue homogenates using a radiolabeled compound like --INVALID-LINK---AMPA.

1. Membrane Preparation:

- Dissect and homogenize brain tissue (e.g., rat cortex) in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.

- Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the membranes.

- Wash the pellet by resuspending in fresh buffer and centrifuging again.

- Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl with 100 mM KSCN to increase specific binding).

- Determine the protein concentration of the membrane preparation using a standard assay (e.g., BCA assay).

2. Binding Assay:

- The assay is typically performed in a 96-well plate with a final volume of 250 µL.

- Total Binding: Add membrane preparation (50-120 µg protein), --INVALID-LINK---AMPA (e.g., 5-10 nM), and assay buffer to the wells.

- Non-specific Binding: In a parallel set of wells, add the same components plus a high concentration of a non-labeled competing ligand (e.g., 100 µM L-glutamate or 1 mM non-labeled AMPA) to saturate the receptors.

- Competition Assay: To determine the affinity of a test compound, add membrane preparation, --INVALID-LINK---AMPA, and varying concentrations of the unlabeled test compound.

- Incubate the plates at 4°C or 30°C for 60 minutes with gentle agitation to reach equilibrium.

3. Filtration and Counting:

- Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been presoaked in a solution like 0.3% polyethyleneimine (PEI).

- Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

- Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

- Calculate Specific Binding by subtracting the non-specific binding from the total binding.

- For saturation experiments, plot specific binding against the concentration of --INVALID-LINK---AMPA to determine the K_d (dissociation constant) and B_max (maximum receptor density).

- For competition experiments, plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC₅₀, which can then be converted to the K_i (inhibition constant).

Chemical Synthesis of this compound

-

Chiral Resolution: A racemic mixture of AMPA is synthesized and then the enantiomers are separated. This can be achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization, followed by removal of the resolving agent.

-

Asymmetric Synthesis: The synthesis is designed to selectively produce the (S)-enantiomer from the beginning. This often involves using a chiral starting material (a "chiral pool" approach) or a chiral catalyst/auxiliary to control the stereochemistry of a key reaction step. For example, enantiomers of AMPA-related compounds have been prepared by reacting (S)- or (R)-3,4-didehydroproline with ethoxycarbonylformonitrile oxide in a 1,3-dipolar cycloaddition reaction, establishing the desired stereocenter early in the synthetic route.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Binding of DL-[3H]-alpha-amino-3-hydroxy-5-methyl-isoxazole-4-propionic acid (AMPA) to rat cortex membranes reveals two sites or affinity states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for (S)-AMPA in Whole-Cell Voltage Clamp Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the selective AMPA receptor agonist, (S)-AMPA, in whole-cell voltage clamp electrophysiology. This document outlines detailed protocols for studying this compound-mediated currents in both native neurons and heterologous expression systems.

Introduction to this compound and Whole-Cell Voltage Clamp

This compound is a potent and selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system. The whole-cell voltage clamp technique is a powerful electrophysiological method that allows for the precise measurement of ionic currents across the entire cell membrane while controlling the membrane potential.[1][2][3] By applying this compound to a cell under voltage clamp, researchers can isolate and characterize the function of AMPA receptors, providing insights into their physiological roles and potential as therapeutic targets.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to performing and analyzing this compound whole-cell voltage clamp experiments.

Table 1: Solutions for Whole-Cell Patch Clamp Recordings of AMPA Receptor Currents

| Solution Type | Component | Concentration (mM) | Reference |

| External Solution (HEK293 Cells) | NaCl | 150 | [4] |

| CaCl₂ | 1 | [4] | |

| HEPES | 10 | ||

| pH adjusted to 7.4 | |||

| Internal Solution (HEK293 Cells) | CsF | 135 | |

| CsCl | 33 | ||

| MgCl₂ | 2 | ||

| CaCl₂ | 1 | ||

| EGTA | 11 | ||

| HEPES | 10 | ||

| pH adjusted to 7.4 | |||

| External Solution (Neuronal Cultures - ACSF) | NaCl | 140 | |

| KCl | 2.5 | ||

| CaCl₂ | 2.5 | ||

| MgCl₂ | 1 | ||

| NaH₂PO₄ | 1.25 | ||

| HEPES | 10 | ||

| Glucose | 25 | ||

| pH adjusted to 7.4 | |||

| Internal Solution (Neuronal Cultures) | Cs-gluconate | 120 | |

| HEPES | 20 | ||

| MgCl₂ | 4 | ||

| EGTA | 10 | ||

| GTP-Na | 0.4 | ||

| ATP-Mg | 4 | ||

| Phosphocreatine | 5 | ||

| pH adjusted to 7.3 |

Table 2: Voltage Clamp and Pharmacological Parameters for AMPA Receptor Current Isolation

| Parameter | Value/Compound | Typical Concentration | Purpose | Reference |

| Holding Potential | -70 mV | N/A | To record AMPA receptor-mediated currents while minimizing voltage-gated channel activation and removing the Mg²⁺ block from NMDA receptors. | |

| +40 mV | N/A | To record NMDA receptor-mediated currents for comparison or to study the voltage-dependence of AMPA receptor currents. | ||

| Voltage Ramp | -120 mV to +20 mV | N/A | To study the current-voltage (I-V) relationship and rectification properties of AMPA receptors. | |

| NMDA Receptor Antagonist | APV (D-2-amino-5-phosphonovalerate) | 50 µM | To pharmacologically isolate AMPA receptor currents by blocking NMDA receptors. | |

| AMPA Receptor Antagonist | CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) | 10 µM | To confirm that the recorded current is mediated by AMPA receptors. | |

| NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-dione) | 30 µM | To prevent AMPA receptor-mediated toxicity in cell culture. | ||

| GABA-A Receptor Antagonist | Picrotoxin or Bicuculline | 50 µM / 10 µM | To block inhibitory GABAergic currents. | |

| Voltage-gated Sodium Channel Blocker | Tetrodotoxin (TTX) | 1 µM | To block action potentials and isolate synaptic currents. |

Table 3: Agonist and Antagonist Potencies at AMPA Receptors (Whole-Cell Voltage Clamp)

| Compound | Subunit | Cell Type | EC₅₀ / IC₅₀ | Reference |

| GABA | α1β3γ2 GABAA | HEK293 | EC₅₀ = 1.8 ± 0.1 µM | |

| GABA | α3β3γ2 GABAA | HEK293 | EC₅₀ = 0.9 ± 0.04 µM | |

| Muscimol | α1β3γ2 GABAA | HEK293 | EC₅₀ = 1.43 ± 0.38 µM | |

| Zn²⁺ | GluA2(Q)/γ2 | HEK293T | IC₅₀ = 1754 ± 114 µM | |

| Zn²⁺ | GluA2(R)/γ2 | HEK293T | IC₅₀ = 2100 ± 150 µM | |

| Zn²⁺ | GluA2(E)/γ2 | HEK293T | IC₅₀ = 980 ± 90 µM |

Experimental Protocols

Protocol 1: Recording of this compound-Evoked Currents in Cultured Neurons

1. Cell Preparation:

-

Plate primary neurons (e.g., cortical or hippocampal) on poly-L-lysine coated coverslips and culture for 14-21 days.

2. Solution Preparation:

-

Prepare ACSF and internal solution as described in Table 1.

-

Prepare a stock solution of this compound in water or a suitable solvent. Prepare a range of working concentrations of this compound in ACSF.

-

Add antagonists (APV, bicuculline, TTX) to the ACSF to isolate AMPA receptor-mediated currents.

3. Electrophysiological Recording:

-

Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with ACSF containing antagonists.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

-

Under visual guidance, approach a neuron with the patch pipette and apply gentle positive pressure.

-

Form a gigaohm seal ( >1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -70 mV.

-

Allow the cell to stabilize for 5-10 minutes.

4. This compound Application and Data Acquisition:

-

Apply different concentrations of this compound to the neuron using a fast perfusion system.

-

Record the resulting inward currents using an appropriate data acquisition system.

-

Wash out the agonist between applications until the current returns to baseline.

5. Data Analysis:

-

Measure the peak amplitude of the this compound-evoked currents.

-

Plot the peak current amplitude as a function of this compound concentration to generate a dose-response curve.

-

Analyze the kinetics of the currents, including rise time and decay time.

Protocol 2: Characterization of AMPA Receptor Subtypes in HEK293 Cells

1. Cell Culture and Transfection:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

-

Twenty-four to forty-eight hours before recording, transfect the cells with plasmids encoding the desired AMPA receptor subunits (e.g., GluA1, GluA2) and a fluorescent marker (e.g., GFP) using a suitable transfection reagent.

-

To prevent excitotoxicity, 30 µM NBQX can be added to the culture medium post-transfection.

2. Electrophysiological Recording:

-

Replate the transfected cells onto coverslips.

-

Use the external and internal solutions for HEK293 cells as described in Table 1.

-

Follow the same procedure for obtaining whole-cell recordings as described in Protocol 1.

-

Identify transfected cells by their fluorescence.

3. I-V Relationship and Pharmacology:

-

At a holding potential of -70 mV, apply a saturating concentration of this compound.

-

Apply a voltage ramp protocol (e.g., -120 mV to +20 mV) during the peak of the this compound response to determine the I-V relationship.

-